

# (Rac)-Zevaquenabant for Idiopathic Pulmonary Fibrosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | (Rac)-Zevaquenabant |           |
| Cat. No.:            | B15353063           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a significant unmet medical need. Current therapeutic options slow disease progression but do not halt or reverse the fibrotic process. This document provides an in-depth technical overview of (Rac)-Zevaquenabant (also known as INV-101 and MRI-1867), a novel, peripherally-acting cannabinoid receptor 1 (CB1R) inverse agonist and inducible nitric oxide synthase (iNOS) inhibitor, for the research and development of new IPF therapies. Preclinical evidence strongly suggests that Zevaquenabant holds promise as a therapeutic candidate by targeting key pathological mechanisms in IPF, particularly the pro-fibrotic activity of alveolar macrophages.

### Introduction to (Rac)-Zevaquenabant

(Rac)-Zevaquenabant is a third-generation small molecule designed to selectively target peripheral CB1 receptors, thereby avoiding the neuropsychiatric side effects associated with first-generation, centrally-acting CB1R antagonists.[1][2] Its dual mechanism of action, inhibiting both CB1R and iNOS, addresses two distinct pathogenic pathways implicated in the progression of fibrosis.[3][4] The overactivity of the endocannabinoid system, particularly the upregulation of CB1R and its endogenous ligand anandamide, has been identified as a key contributor to the pathogenesis of IPF.[3][5] Zevaquenabant has been investigated in preclinical models of fibrotic disorders, including liver, kidney, skin, and pulmonary fibrosis.[1] A Phase 1



clinical trial (NCT04531150) evaluating the safety and tolerability of Zevaquenabant has been completed, though results are not yet publicly available.[6][7][8][9]

#### **Mechanism of Action**

Zevaquenabant exerts its anti-fibrotic effects primarily through the inverse agonism of the CB1 receptor on alveolar macrophages.[3] In IPF, alveolar macrophages are key drivers of the fibrotic process. The activation of CB1R on these cells by endogenous cannabinoids like anandamide leads to a pro-fibrotic phenotype, characterized by the release of key fibrogenic and inflammatory mediators.[4][5]

One of the critical downstream mediators of CB1R signaling in this context is Interferon Regulatory Factor 5 (IRF5).[3][4][5] Upregulation of IRF5 is associated with the expression of pro-inflammatory and pro-fibrotic genes.[4][5] Zevaquenabant, by blocking the CB1R, downregulates the expression of IRF5, thereby mitigating the pro-fibrotic activity of alveolar macrophages.[3]

Furthermore, the inhibition of iNOS by Zevaquenabant addresses a parallel pathway involved in fibrosis, offering a multi-targeted therapeutic approach.[3]

## Signaling Pathway of Zevaquenabant in Alveolar Macrophages





Click to download full resolution via product page

CB1R Signaling Inhibition by Zevaquenabant

## Preclinical Efficacy in Idiopathic Pulmonary Fibrosis Models

Zevaquenabant has demonstrated significant anti-fibrotic efficacy in the bleomycin-induced mouse model of pulmonary fibrosis, a standard preclinical model for IPF research.

#### **Reduction of Fibrosis**



In a bleomycin-induced mouse model of IPF, Zevaquenabant showed a statistically significant reduction in the Ashcroft score, a standardized histological scale for assessing the severity of lung fibrosis.[1] While specific quantitative data from the ERS 2022 presentation by Inversago Pharma is not publicly available, the results were described as "encouraging".[1]

Further studies have shown that Zevaquenabant's efficacy is comparable to that of nintedanib, an approved therapy for IPF.[3] Pulmonary delivery of 0.5 mg/kg/day of Zevaquenabant was as effective as systemic delivery of 10 mg/kg/day.[2][3]

Table 1: Histological Assessment of Lung Fibrosis

| Treatment Group | Ashcroft Score                                  | Source(s) |
|-----------------|-------------------------------------------------|-----------|
| Vehicle         | Data not publicly available                     | [1]       |
| Zevaquenabant   | Statistically significant reduction vs. Vehicle | [1]       |
| Nintedanib      | Data not publicly available                     | [3]       |

Note: Specific numerical data for Ashcroft scores were not available in the reviewed public documents.

### **Reduction of Collagen Deposition**

Collagen deposition is a hallmark of fibrosis. Zevaquenabant has been shown to reduce collagen content in the lungs in preclinical models.

Table 2: Lung Collagen Content (Hydroxyproline Assay)

| Treatment Group | Hydroxyproline Content      | Source(s) |
|-----------------|-----------------------------|-----------|
| Vehicle         | Data not publicly available | -         |
| Zevaquenabant   | Data not publicly available | -         |

Note: Specific quantitative data for hydroxyproline content were not available in the reviewed public documents.



#### **Improvement in Pulmonary Function**

Preclinical studies indicate that Zevaquenabant can improve pulmonary function in the bleomycin mouse model.

Table 3: Pulmonary Function Tests in Bleomycin-Induced Fibrosis Mouse Model

| Parameter                                  | Vehicle                     | Zevaquenabant               | Source(s) |
|--------------------------------------------|-----------------------------|-----------------------------|-----------|
| Forced Vital Capacity (FVC)                | Data not publicly available | Data not publicly available | -         |
| Forced Expiratory Volume in 100ms (FEV100) | Data not publicly available | Data not publicly available | -         |

Note: Specific quantitative data for pulmonary function tests were not available in the reviewed public documents.

#### **Modulation of Pro-fibrotic Mediators**

Zevaquenabant has been shown to attenuate the expression of key pro-fibrotic and inflammatory mediators in human precision-cut lung slices treated with a fibrotic cocktail.[3]

Table 4: Effect of Zevaquenabant on Pro-fibrotic Gene Expression in Human Lung Slices

| $ \begin{array}{c ccccccccccccccccccccccccccccccccccc$                                                                                                           | Gene   | Treatment | Result | Source(s) |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|-----------|--------|-----------|
| FN1 μM) downregulation  ACTA2 Zevaquenabant (10 Significant downregulation  [3]  Zevaquenabant (10 Significant downregulation  Zevaquenabant (10 Significant [3] | COL1A1 |           | •      | [3]       |
| ACTA2 [3]  MM) downregulation  Zevaquenabant (10 Significant [3]                                                                                                 | FN1    |           | •      | [3]       |
| IRF5 [3]                                                                                                                                                         | ACTA2  |           | •      | [3]       |
|                                                                                                                                                                  | IRF5   |           | · ·    | [3]       |



# Experimental Protocols Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most widely used animal model for IPF research.

Workflow for Bleomycin-Induced Pulmonary Fibrosis Model



Click to download full resolution via product page

Bleomycin-Induced Fibrosis Experimental Workflow

- Animal Model: C57BL/6 mice are commonly used.
- Induction of Fibrosis: A single dose of bleomycin sulfate (typically 1-3 U/kg) is administered via intratracheal or oropharyngeal instillation.
- Treatment: Zevaquenabant or vehicle is administered daily, starting from day 1 or later,
   depending on the therapeutic or prophylactic study design. Dosing can be systemic (e.g.,



intraperitoneal) or via pulmonary delivery.

• Endpoint Analysis: Animals are typically sacrificed at day 14 or 21 post-bleomycin administration.

#### **Histological Analysis: Masson's Trichrome Staining**

This staining technique is used to visualize collagen fibers in lung tissue sections, which appear blue, allowing for the assessment of the extent of fibrosis.

- Tissue Preparation: Lungs are perfused, fixed in 4% paraformaldehyde, and embedded in paraffin. 5 µm sections are cut.
- Staining Procedure:
  - Deparaffinize and rehydrate tissue sections.
  - Stain in Weigert's iron hematoxylin for nuclear staining (black).
  - Stain in Biebrich scarlet-acid fuchsin solution to stain cytoplasm and muscle red.
  - Differentiate in phosphomolybdic-phosphotungstic acid solution.
  - Stain with aniline blue to stain collagen blue.
  - Dehydrate and mount.
- Quantification: The severity of fibrosis is assessed using the Ashcroft scoring method, a semi-quantitative scale ranging from 0 (normal) to 8 (total fibrosis).

### **Biochemical Analysis: Hydroxyproline Assay**

This assay quantifies the total collagen content in lung tissue by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

- Sample Preparation: A portion of the lung tissue is homogenized.
- Hydrolysis: The homogenate is hydrolyzed with concentrated hydrochloric acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into amino



acids.

- Oxidation: The hydroxyproline in the hydrolysate is oxidized with Chloramine-T.
- Colorimetric Reaction: The oxidized hydroxyproline reacts with pdimethylaminobenzaldehyde (DMAB) to produce a colored product.
- Quantification: The absorbance of the colored product is measured spectrophotometrically (typically at 560 nm) and compared to a standard curve of known hydroxyproline concentrations.

#### **Pulmonary Function Testing**

Invasive or non-invasive methods can be used to assess lung function in mice.

- Invasive Measurement: Anesthetized, tracheostomized, and mechanically ventilated mice are placed in a plethysmograph. Forced oscillation techniques are used to measure parameters like Forced Vital Capacity (FVC) and Forced Expiratory Volume (FEV).
- Non-invasive Measurement (Unrestrained Plethysmography): Conscious mice are placed in a chamber, and respiratory parameters are measured based on pressure changes. This method is less precise for specific lung volumes but useful for longitudinal studies.

#### **Clinical Development**

A Phase 1, randomized, double-blind, placebo-controlled, single ascending dose and multiple ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of Zevaquenabant (INV-101) in healthy adult subjects (NCT04531150) has been completed.[6][7] [8][9] As of the date of this document, the results of this trial have not been made publicly available.

#### Conclusion

(Rac)-Zevaquenabant presents a promising, novel therapeutic strategy for the treatment of Idiopathic Pulmonary Fibrosis. Its dual-action, peripherally-restricted mechanism targeting the CB1 receptor and iNOS in the lung addresses key pathological drivers of fibrosis. Preclinical data, although not yet fully published in quantitative detail, indicate significant anti-fibrotic efficacy, comparable to current standard-of-care treatments. The detailed experimental



protocols provided herein offer a guide for researchers to further investigate the potential of Zevaquenabant and similar compounds. The forthcoming results from the Phase 1 clinical trial are eagerly awaited and will be crucial in determining the future clinical development path for this compound in IPF and other fibrotic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. inversago.com [inversago.com]
- 2. zevaquenabant (INV-101) / Novo Nordisk [delta.larvol.com]
- 3. Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis [insight.jci.org]
- 5. Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. inversago.com [inversago.com]
- 7. Inversago Pharma Initiates Clinical Trials, with a Phase 1 study of INV-101 Tarnagulla Ventures | Venture Capital Australia [tarnagullaventures.com]
- 8. fpwr.org [fpwr.org]
- 9. Inversago Pharma Initiates Clinical Trials, with a Phase 1 study of INV-101, the Company's Lead Peripheral CB1 Blocker | Financial Post [financialpost.com]
- To cite this document: BenchChem. [(Rac)-Zevaquenabant for Idiopathic Pulmonary Fibrosis Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15353063#rac-zevaquenabant-for-idiopathic-pulmonary-fibrosis-research]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com